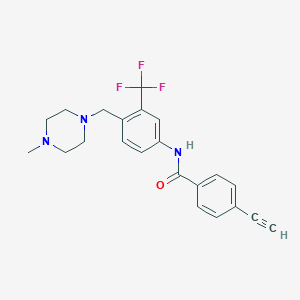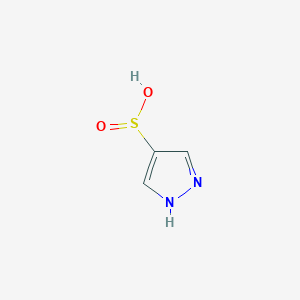
1H-pyrazole-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms and a sulfinic acid group at the fourth position. This compound is part of the broader family of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1H-pyrazole-4-sulfinic acid typically involves the condensation of hydrazine with β-diketones, followed by sulfonation. One common method includes the reaction of hydrazine monohydrate with 1,3-diketones in ethanol, leading to the formation of pyrazole derivatives . The sulfonation step can be achieved using reagents such as sulfur dioxide or sulfonyl chlorides under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form pyrazole-4-thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, thiols, and various substituted pyrazoles .
Scientific Research Applications
1H-Pyrazole-4-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 1H-pyrazole-4-sulfinic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfinic acid group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
1H-Pyrazole-4-sulfinic acid can be compared to other sulfur-containing pyrazoles, such as 1H-pyrazole-4-sulfonic acid and 1H-pyrazole-4-thiol. While all these compounds share the pyrazole core, their chemical properties and reactivity differ due to the nature of the sulfur-containing functional group:
1H-Pyrazole-4-sulfonic acid: More oxidized form, often used in applications requiring strong acidic properties.
1H-Pyrazole-4-thiol: Reduced form, known for its nucleophilic properties and use in thiol-ene reactions.
The uniqueness of this compound lies in its intermediate oxidation state, allowing it to participate in both oxidative and reductive transformations, making it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7) |
InChI Key |
ATCOZEZEEYPQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


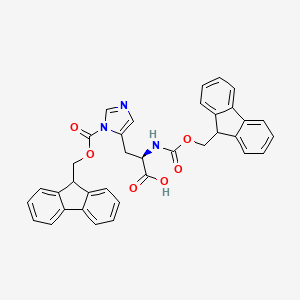
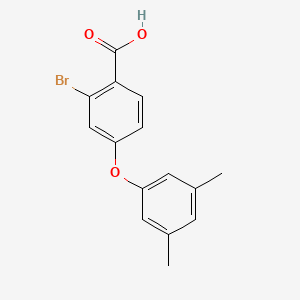
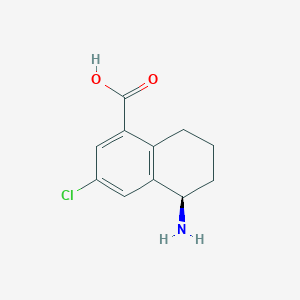
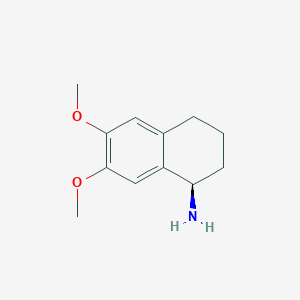
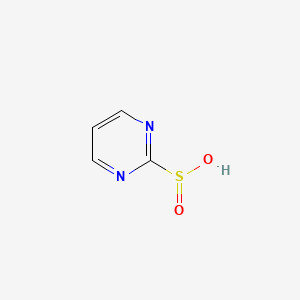


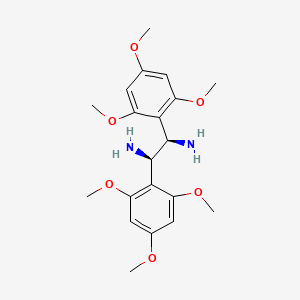
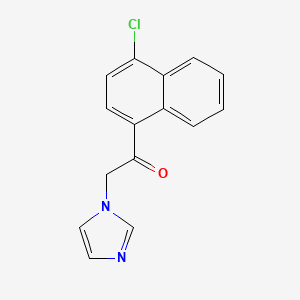

![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
